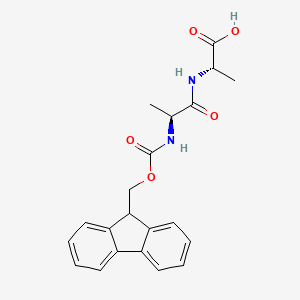

Fmoc-Ala-Ala-OH

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-12(19(24)22-13(2)20(25)26)23-21(27)28-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12-13,18H,11H2,1-2H3,(H,22,24)(H,23,27)(H,25,26)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGGBPQPMISJCA-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427065 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87512-31-0 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Fmoc-Ala-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the dipeptide Fmoc-Ala-Ala-OH. The document details the necessary experimental protocols, presents relevant quantitative data, and includes visualizations to elucidate the workflow and chemical processes involved. This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

This compound is a fundamental building block in peptide synthesis, particularly in the construction of peptide sequences containing adjacent alanine (B10760859) residues. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the N-terminus allows for controlled, stepwise elongation of peptide chains under mild basic conditions, a cornerstone of modern solid-phase and solution-phase peptide synthesis.[1] The synthesis of this dipeptide requires a strategic approach involving the protection of functional groups, activation of the carboxylic acid, peptide bond formation, and subsequent deprotection and purification.

Synthesis and Purification Overview

The synthesis of this compound is typically achieved through a solution-phase approach. This method involves the coupling of N-terminally protected Fmoc-Alanine (Fmoc-Ala-OH) with a C-terminally protected Alanine derivative, followed by the selective removal of the C-terminal protecting group. Purification is critical to remove unreacted starting materials, coupling reagents, and byproducts.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis and characterization of Fmoc-protected amino acids and dipeptides. Please note that actual yields and purity may vary depending on the specific reaction conditions and purification methods employed.

| Parameter | Fmoc-Ala-OH (Starting Material) | This compound (Product) | Source(s) |

| Purity (HPLC) | ≥ 99.0% | Typically > 95% after purification | [2][3] |

| Purity (TLC) | ≥ 98% | Typically > 98% after purification | [3] |

| Enantiomeric Purity | ≥ 99.8% | Expected to be high, minimal racemization with appropriate coupling reagents | [3] |

| Typical Yield (Synthesis) | ~90-99% (for Fmoc protection of Alanine) | ~70-90% (for the coupling and deprotection steps) | [4] |

| Melting Point (°C) | 147-153 | Data not widely reported, will vary with purity | |

| Molecular Weight | 311.33 g/mol | 382.42 g/mol | [3] |

Experimental Protocols

Synthesis of this compound

This protocol describes the solution-phase synthesis of this compound, which involves the coupling of Fmoc-Ala-OH with Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) followed by saponification of the methyl ester.

Materials:

-

Fmoc-Ala-OH

-

Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (deionized)

Procedure:

-

Activation of Fmoc-Ala-OH:

-

Dissolve Fmoc-Ala-OH (1.0 eq) and HOBt (1.0 eq) in a minimal amount of DMF.

-

In a separate flask, dissolve H-Ala-OMe·HCl (1.1 eq) in DCM and add DIPEA (2.2 eq) to neutralize the hydrochloride and provide a basic environment.

-

Cool the Fmoc-Ala-OH/HOBt solution to 0 °C in an ice bath.

-

Add DCC (1.1 eq) to the cooled Fmoc-Ala-OH/HOBt solution and stir for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Peptide Coupling:

-

Add the neutralized H-Ala-OMe solution to the activated Fmoc-Ala-OH mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation of Fmoc-Ala-Ala-OMe:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Dilute the filtrate with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Ala-Ala-OMe.

-

-

Saponification of the Methyl Ester:

-

Dissolve the crude Fmoc-Ala-Ala-OMe in a mixture of THF and water.

-

Add a solution of LiOH (1.5 eq) in water dropwise.

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

-

Final Work-up and Isolation of this compound:

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted ester.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl. A white precipitate of this compound should form.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Purification of this compound

The primary method for purifying the final product is recrystallization.

Materials:

-

Crude this compound

-

Toluene or an ethyl acetate/hexane mixture

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot toluene.[5]

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization.

-

Collect the crystals by filtration and wash with a small amount of cold toluene.

-

Dry the purified crystals under vacuum.

-

Assess the purity of the final product by HPLC and NMR.

Visualizations

The following diagrams illustrate the key processes in the synthesis and purification of this compound.

Caption: Overall workflow for the synthesis and purification of this compound.

Caption: Key steps in the DCC/HOBt mediated peptide coupling reaction.

Conclusion

The synthesis and purification of this compound via solution-phase methods is a well-established and reliable process. Careful execution of the coupling and deprotection steps, followed by a meticulous purification, is essential to obtain a high-purity product suitable for subsequent use in peptide synthesis. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working in the field of peptide chemistry.

References

A Technical Guide to the Chemical Properties and Applications of Fmoc-Ala-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ala-Ala-OH is a fundamental building block in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS), a cornerstone technique for the development of peptide-based therapeutics and research tools. This N-terminally protected dipeptide, consisting of two L-alanine residues, offers a strategic advantage by enabling the sequential addition of a common structural motif, streamlining the synthesis of complex peptides. The fluorenylmethyloxycarbonyl (Fmoc) protecting group provides robust stability under various conditions while allowing for mild, base-catalyzed deprotection, a key feature of the widely adopted Fmoc/tBu orthogonal synthesis strategy.

This technical guide provides an in-depth overview of the chemical properties, synthesis, purification, and application of this compound, designed to equip researchers, scientists, and drug development professionals with the critical information needed for its effective utilization.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its chemical structure consists of a dipeptide core of two alanine (B10760859) residues, with the N-terminus protected by a lipophilic Fmoc group. This structure imparts specific solubility and stability characteristics crucial for its application in peptide synthesis.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₂N₂O₅ | [1][2][3] |

| Molecular Weight | 382.42 g/mol | [1][2][3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 190 - 192 °C | [1] |

| Optical Rotation [α]²⁰/D | -9 ± 1 ° (c=1 in DMF) | [1] |

| Purity (by HPLC) | ≥98% | [1][3] |

| Solubility (Qualitative) | Good to excellent in DMF and NMP. Limited in DCM. | [4] |

| Storage Conditions | Store at 0-8 °C. Long-term storage at -20°C is recommended for solutions. | [1][5] |

Stability Profile

The stability of the Fmoc protecting group is a critical aspect of its utility in SPPS. The Fmoc group is characterized by its lability under basic conditions, which allows for its selective removal without affecting acid-labile side-chain protecting groups.

-

Base Lability : The Fmoc group is rapidly cleaved by secondary amines, most commonly a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[6][7] The deprotection mechanism proceeds via a β-elimination reaction.

-

Acid Stability : The Fmoc group is stable to the acidic conditions used for the cleavage of tert-butyl (tBu) based side-chain protecting groups and for the final cleavage of the peptide from Wang or Rink Amide resins (e.g., strong trifluoroacetic acid cocktails).

-

Storage Stability : As a solid, this compound is stable when stored in a cool, dry, and dark place. In solution, particularly in solvents like DMF which can contain amine impurities, gradual degradation can occur. For long-term storage, it is advisable to store solutions at -20°C or -80°C.[5] Traces of free amino acids in the material can promote autocatalytic cleavage of the Fmoc group during long-term storage.[8]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and application of this compound.

Protocol 1: Solution-Phase Synthesis of this compound

This protocol describes a two-step solution-phase synthesis involving the coupling of Fmoc-L-alanine to an L-alanine methyl ester, followed by saponification to yield the final product.

Step 1: Coupling of Fmoc-L-alanine with L-alanine methyl ester

-

Materials :

-

Fmoc-L-alanine (Fmoc-Ala-OH)

-

L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

N,N'-Diisopropylcarbodiimide (DIC) or other suitable carbodiimide (B86325) coupling agent

-

Hydroxybenzotriazole (HOBt) or OxymaPure®

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure :

-

Dissolve L-alanine methyl ester hydrochloride (1.1 equivalents) in DCM or DMF.

-

Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve Fmoc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in DCM or DMF.

-

Cool the Fmoc-Ala-OH solution to 0 °C in an ice bath.

-

Slowly add DIC (1.1 equivalents) to the cooled Fmoc-Ala-OH solution and stir for 15 minutes to pre-activate the carboxylic acid.

-

Add the neutralized alanine methyl ester solution to the activated Fmoc-Ala-OH solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Once the reaction is complete, filter off the diisopropylurea (DCU) byproduct if DIC was used.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude Fmoc-Ala-Ala-OMe.

-

Step 2: Saponification of Fmoc-Ala-Ala-OMe

-

Materials :

-

Crude Fmoc-Ala-Ala-OMe

-

Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Dioxane

-

Water

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

-

Procedure :

-

Dissolve the crude Fmoc-Ala-Ala-OMe in a mixture of THF (or dioxane) and water (e.g., 3:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add a 1M aqueous solution of LiOH or NaOH (1.5-2.0 equivalents) dropwise.

-

Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.[9]

-

Once saponification is complete, remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ether or ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl. A white precipitate should form.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.

-

References

- 1. FMOC-Ala-OH(35661-39-3) 1H NMR [m.chemicalbook.com]

- 2. FMOC-b-Ala-OH(35737-10-1) 1H NMR [m.chemicalbook.com]

- 3. Fmoc-N-Me-Ala-OH | TargetMol [targetmol.com]

- 4. bachem.com [bachem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Fmoc-Ala-Ala-OH: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Analysis of Fmoc-Ala-Ala-OH Solubility in Key Organic Solvents for Drug Development and Peptide Synthesis

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the solubility of this compound in dimethylformamide (DMF) and other common organic solvents. Understanding the solubility of this fundamental building block is critical for the successful synthesis of peptides, which are pivotal in various therapeutic areas. This document provides a compilation of available solubility data, detailed experimental protocols for solubility determination, and a visual workflow to guide researchers in their experimental design.

Core Principles of Fmoc-Dipeptide Solubility

The solubility of Fmoc-protected dipeptides like this compound is governed by a combination of factors inherent to its molecular structure. The bulky, nonpolar fluorenylmethyloxycarbonyl (Fmoc) group significantly influences its solubility profile, generally rendering it more soluble in organic solvents than in aqueous solutions. The dipeptide backbone, in this case, composed of two alanine (B10760859) residues, contributes to its overall polarity and potential for hydrogen bonding.

Generally, polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and N-Methyl-2-pyrrolidone (NMP) are effective at solvating Fmoc-protected peptides. This is due to their ability to disrupt intermolecular hydrogen bonds and solvate both the nonpolar Fmoc group and the peptide backbone.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, data for the parent amino acid, Fmoc-Ala-OH, and other related Fmoc-amino acids can provide valuable insights and a reasonable starting point for experimental work. The following table summarizes available data for these analogous compounds. It is a common practice in peptide chemistry to extrapolate solubility characteristics from such closely related structures.

| Compound | Solvent | Solubility | Concentration (M) | Notes |

| Fmoc-Ala-OH | DMSO | 50 mg/mL[1] | ~0.16 M | Ultrasonic assistance may be required.[1] |

| Fmoc-DL-Ala-OH | DMSO | 100 mg/mL[2] | ~0.32 M | Ultrasonic assistance may be required.[2] |

| Fmoc-Ala-OH | DMF | "clearly soluble" | 0.5 M | Based on 25 mmole in 50 ml of DMF. |

Disclaimer: The data for Fmoc-Ala-OH and its derivative are provided as a proxy. The actual solubility of this compound should be determined empirically for specific applications and experimental conditions.

Experimental Protocol: Kinetic Solubility Determination via Turbidimetry/Nephelometry

To address the need for empirical solubility data, a detailed protocol for determining the kinetic solubility of this compound is provided below. This method is widely used in drug discovery for its high-throughput nature and minimal compound consumption.

Objective: To determine the kinetic solubility of this compound in a chosen organic solvent by measuring the turbidity or light scattering of a solution as a function of concentration.

Materials:

-

This compound

-

High-purity organic solvents (e.g., DMF, DMSO, NMP, THF, DCM, Methanol)

-

Microtiter plates (96- or 384-well, clear bottom)

-

Automated liquid handler or multichannel pipettes

-

Plate reader with turbidimetry or nephelometry capabilities (measuring absorbance or scattered light)

-

Plate shaker

-

DMSO (for stock solution preparation)

Procedure:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM). Ensure the compound is fully dissolved, using vortexing or sonication if necessary.

-

-

Serial Dilution:

-

In a microtiter plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations. This can be done by transferring a portion of the stock solution to an adjacent well containing a known volume of DMSO and repeating this process across a row or column.

-

-

Dispensing into Assay Plate:

-

Using a liquid handler or multichannel pipette, transfer a small, precise volume (e.g., 1-5 µL) of each concentration from the serial dilution plate into a new microtiter plate (the assay plate).

-

-

Addition of Test Solvent:

-

Rapidly add a larger volume (e.g., 95-199 µL) of the desired organic test solvent to each well of the assay plate. This will induce precipitation of the compound if its solubility limit is exceeded.

-

-

Incubation and Mixing:

-

Immediately place the assay plate on a plate shaker to ensure thorough mixing.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours) to allow the system to equilibrate.[3]

-

-

Measurement:

-

After incubation, measure the turbidity or light scattering of each well using a plate reader. For turbidimetry, this is typically done by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[4] For nephelometry, the instrument will measure the intensity of light scattered by suspended particles.[3]

-

-

Data Analysis:

-

Plot the measured turbidity/nephelometry signal against the concentration of this compound.

-

The kinetic solubility is defined as the concentration at which a significant increase in the signal is observed, indicating the formation of a precipitate. This can be determined by identifying the inflection point of the curve or by setting a threshold value above the background signal of the solvent-only wells.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the kinetic solubility of this compound.

References

Spectroscopic Analysis of Fmoc-Protected Alanine Dipeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for Nα-(9-fluorenylmethyloxycarbonyl)-L-alanyl-L-alanine (Fmoc-Ala-Ala-OH). Due to the limited availability of public domain spectral data for this specific dipeptide, this document presents the comprehensive ¹H and ¹³C NMR data for the closely related precursor, Fmoc-L-alanine (Fmoc-Ala-OH), as a reference. Furthermore, a detailed, generalized experimental protocol for the acquisition of NMR data for protected dipeptides like this compound is provided to guide researchers in their analytical workflows.

NMR Spectroscopic Data

¹H NMR Data for Fmoc-Ala-OH

The following table summarizes the ¹H NMR spectral data for Fmoc-Ala-OH. The data was acquired in DMSO-d₆ at 400 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.89 | d | 2H, Fmoc-H4, H5 |

| 7.72 | t | 2H, Fmoc-H1, H8 |

| 7.42 | t | 2H, Fmoc-H3, H6 |

| 7.33 | t | 2H, Fmoc-H2, H7 |

| 4.25 | m | 3H, Fmoc-CH₂, CH₉ |

| 3.98 | m | 1H, Ala-αH |

| 1.28 | d | 3H, Ala-βH₃ |

¹³C NMR Data for Fmoc-Ala-OH

The following table summarizes the ¹³C NMR spectral data for Fmoc-Ala-OH.

| Chemical Shift (δ) ppm | Assignment |

| 174.5 | Ala-COOH |

| 156.2 | Fmoc-CO |

| 144.1 | Fmoc-C4a, C4b |

| 141.2 | Fmoc-C8a, C9a |

| 127.8 | Fmoc-C2, C7 |

| 127.2 | Fmoc-C3, C6 |

| 125.5 | Fmoc-C1, C8 |

| 120.3 | Fmoc-C4, C5 |

| 65.8 | Fmoc-CH₂ |

| 50.1 | Ala-αC |

| 47.0 | Fmoc-C9 |

| 17.2 | Ala-βC |

Experimental Protocols for NMR Spectroscopy of Fmoc-Dipeptides

The following sections outline a comprehensive, generalized protocol for the acquisition and preparation of NMR samples for protected dipeptides such as this compound.

Sample Preparation

High-quality NMR spectra are contingent on meticulous sample preparation.

-

Material Purity : Ensure the this compound sample is of high purity (≥95%), typically achieved through purification techniques like flash chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC). The purified peptide should be lyophilized to a dry powder.

-

Solvent Selection : Choose a suitable deuterated solvent that fully dissolves the peptide. For Fmoc-protected peptides, dimethyl sulfoxide-d₆ (DMSO-d₆) is often an excellent choice as it readily dissolves a wide range of organic molecules and has exchangeable proton signals that are easily identifiable. Other potential solvents include methanol-d₄ or a mixture of H₂O/D₂O (9:1) if aqueous conditions are desired, though the latter may lead to the exchange of amide protons.

-

Concentration : The concentration of the sample will depend on the type of NMR experiment being performed.

-

For ¹H NMR, a concentration of 5-25 mg of the dipeptide in 0.5-0.7 mL of deuterated solvent is typically sufficient.

-

For ¹³C NMR, a higher concentration of 50-100 mg in the same volume is recommended to obtain a good signal-to-noise ratio in a reasonable timeframe.

-

-

Sample Handling :

-

Weigh the desired amount of the lyophilized dipeptide directly into a clean, dry NMR tube.

-

Add the deuterated solvent using a pipette.

-

Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.

-

Visually inspect the sample to ensure there are no suspended particles. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Instrument Setup :

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse sequence is typically used.

-

Spectral Width : Set a spectral width that encompasses all expected proton signals (e.g., 0-14 ppm).

-

Acquisition Time : Typically 2-4 seconds.

-

Relaxation Delay : A delay of 1-5 seconds between pulses.

-

Number of Scans : 16 to 64 scans are usually sufficient for a sample of adequate concentration.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Spectral Width : A wider spectral width is needed for ¹³C (e.g., 0-200 ppm).

-

Acquisition Time : Typically 1-2 seconds.

-

Relaxation Delay : A delay of 2-5 seconds.

-

Number of Scans : A larger number of scans is required due to the low natural abundance of ¹³C. This can range from several hundred to several thousand scans, depending on the sample concentration.

-

Visualization of the NMR Workflow

The following diagram illustrates the general workflow for obtaining and analyzing NMR data for a peptide sample.

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

mass spectrometry analysis of Fmoc-Ala-Ala-OH

An In-depth Technical Guide to the Mass Spectrometry Analysis of Fmoc-Ala-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(9-fluorenylmethoxycarbonyl)-L-alanyl-L-alanine (this compound) is a protected dipeptide commonly used as a building block in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the N-terminus of the peptide, crucial for the stepwise addition of amino acids.[1] Accurate characterization of this and similar intermediates is critical for ensuring the purity and identity of the final peptide product. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is an indispensable analytical tool for this purpose.[2]

This technical guide provides a comprehensive overview of the . It details a standard experimental protocol for LC-MS/MS analysis, presents expected quantitative data for ion identification, and illustrates key fragmentation pathways and experimental workflows.

Compound Properties

This compound is comprised of an L-alanine dipeptide with its N-terminus protected by an Fmoc group. Its fundamental properties are essential for interpreting mass spectrometry data.

| Property | Value | Source |

| Chemical Formula | C₂₁H₂₂N₂O₅ | [3][4] |

| Average Molecular Weight | 382.41 g/mol | [4] |

| Monoisotopic Mass | 382.1529 Da | [3] |

Experimental Protocol: LC-MS/MS Analysis

This section outlines a typical methodology for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) with an electrospray ionization (ESI) source. ESI-MS is a soft ionization technique well-suited for analyzing polar and fragile molecules like peptides.[5]

3.1 Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 1:1 (v/v) mixture of acetonitrile (B52724) and deionized water.

-

Vortex the solution until the compound is fully dissolved.

-

Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL using the mobile phase A composition (see below) to ensure compatibility with the LC system.

-

Transfer the final solution to an autosampler vial for injection.

3.2 Liquid Chromatography (LC)

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Deionized Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

3.3 Mass Spectrometry (MS)

-

Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

-

MS1 Scan Range: m/z 100 - 1000.

-

MS/MS Analysis: Data-Dependent Acquisition (DDA).

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion (predicted m/z 383.16).

-

Collision Gas: Argon or Nitrogen.

-

Collision Energy: Stepped collision energy (e.g., 15, 25, 35 eV) to ensure a rich fragmentation spectrum.

-

Source Parameters:

Data Presentation: Expected Mass Spectra

The following tables summarize the expected m/z (mass-to-charge ratio) values for the primary molecular ions and the major fragment ions of this compound.

4.1 Expected Molecular Ions (MS1)

In the full MS1 scan, this compound is expected to be detected primarily as protonated or sodiated adducts.

| Ion | Calculated m/z | Notes |

| [M+H]⁺ | 383.1601 | Protonated molecule; typically the most abundant ion in ESI with formic acid. |

| [M+Na]⁺ | 405.1420 | Sodiated molecule; often observed as a sodium adduct. |

| [M+K]⁺ | 421.1159 | Potassiated molecule; sometimes observed depending on solvent purity. |

4.2 Expected Fragment Ions (MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion (m/z 383.16) will induce fragmentation. The resulting spectrum provides structural confirmation. Key fragmentation occurs at the labile Fmoc group and along the peptide backbone (b- and y-ions).[8]

| Fragment Ion | Calculated m/z | Fragmentation Pathway |

| 179.08 | C₁₄H₁₁⁺ | Fluorenylmethyl cation, a characteristic fragment of the Fmoc group. |

| 201.07 | C₁₄H₉O₂⁻ | N/A (Observed in negative mode, but listed for completeness) |

| 294.14 | [M+H - C₆H₅NO]⁺ | Loss of the terminal alanine (B10760859) residue as a neutral loss. |

| b₁ | 294.14 | Fmoc-Ala⁺ |

| y₁ | 90.05 | H-Ala-OH + H⁺ |

| [Fmoc+H]⁺ | 223.08 | Protonated Fmoc group fragment. |

| [M+H - H₂O]⁺ | 365.15 | Loss of water from the C-terminus. |

| [M+H - COOH]⁺ | 338.16 | Loss of the carboxylic acid group. |

Visualizations: Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of the analytical process and molecular fragmentation.

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Caption: Predicted fragmentation pathways for this compound in MS/MS.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. Analysis of peptide synthesis products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fmoc-L-Ala-L-Ala-OH | C21H22N2O5 | CID 7019063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Electrospray ionization for mass spectrometry of large biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. eprints.ibb.waw.pl [eprints.ibb.waw.pl]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fmoc-Ala-Ala-OH: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ala-Ala-OH is a fluorenylmethoxycarbonyl (Fmoc) protected dipeptide composed of two L-alanine residues. This molecule has garnered significant interest in the fields of biomaterials and cell culture due to its ability to self-assemble into hydrogels. These hydrogels serve as biocompatible scaffolds for three-dimensional (3D) cell culture, mimicking the extracellular matrix and providing a more physiologically relevant environment for cellular studies compared to traditional 2D culture systems. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its application in 3D cell culture, and relevant biological signaling context.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 87512-31-0 | |

| Molecular Weight | 382.42 g/mol | |

| Molecular Formula | C₂₁H₂₂N₂O₅ | |

| Appearance | White to off-white powder | |

| Purity | ≥98% (HPLC) | |

| Melting Point | 190 - 192 °C | |

| Storage | 2-8°C |

Core Application: Self-Assembling Hydrogels for 3D Cell Culture

The primary application of this compound lies in its capacity to form self-supporting hydrogels through a process of self-assembly. This phenomenon is driven by non-covalent interactions, including π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones. The resulting fibrillar network entraps large amounts of water, creating a gel-like structure that can encapsulate cells, providing a 3D environment for their growth and interaction.

Experimental Protocol: Preparation of this compound Hydrogel via pH Switch Method

This protocol details the procedure for forming an this compound hydrogel using a pH-triggered self-assembly method.[1][2]

Materials:

-

This compound powder

-

Deionized water

-

0.5 M Sodium hydroxide (B78521) (NaOH) solution

-

0.1 M Hydrochloric acid (HCl) solution

-

Vortex mixer

-

Sonicator

-

Sterile vials

Procedure:

-

Dissolution: Weigh the desired amount of this compound powder and add it to a sterile vial containing deionized water to achieve the target final concentration (e.g., 0.5% w/v).

-

Solubilization: Vortex and sonicate the mixture for several minutes to ensure the powder is well dispersed.

-

Basification: Add 1 equivalent of 0.5 M NaOH to the mixture. Vortex until the solution becomes completely clear, indicating the deprotonation and solubilization of the this compound molecules.

-

Gelation Trigger: Quickly add the clear solution to a separate vial containing 1 equivalent of 0.1 M HCl. This rapid pH drop protonates the carboxyl groups, triggering the self-assembly process and leading to the formation of a self-supporting hydrogel.

-

Cell Encapsulation (Optional): For 3D cell culture, cells can be resuspended in the acidic solution (HCl) before the basic this compound solution is added. Gentle mixing is required to ensure uniform cell distribution within the forming hydrogel.

Mechanism of Self-Assembly

The self-assembly of this compound into a hydrogel is a hierarchical process. Upon the pH drop, the protonated dipeptide molecules become amphiphilic. The hydrophobic Fmoc groups drive the initial aggregation through π-π stacking, forming the core of nanofibrils. The peptide backbones arrange in an anti-parallel β-sheet conformation, stabilized by intermolecular hydrogen bonds. These nanofibrils further entangle to form a complex 3D network that constitutes the hydrogel.

Biological Context: Ala-Ala Dipeptide and Signaling

While this compound itself is not known to be directly involved in specific cellular signaling pathways, the Ala-Ala dipeptide motif is found in biological systems. For instance, D-alanyl-D-alanine is a key component of peptidoglycan precursors in the cell walls of many bacteria. These peptidoglycan structures can be recognized by Toll-like receptors (TLRs), particularly TLR2, on the surface of immune cells, initiating an innate immune response. This signaling cascade leads to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines. Although the L-Ala-L-Ala form in this compound is different, understanding the signaling potential of similar dipeptide motifs provides a broader biological context.

Conclusion

This compound is a valuable tool for researchers in cell biology and drug development, primarily due to its ability to form biocompatible hydrogels for 3D cell culture. The straightforward pH-triggered self-assembly method allows for the creation of defined cellular microenvironments. While not a direct signaling molecule, the dipeptide component provides a link to broader biological recognition systems. This technical guide offers the necessary information and protocols to effectively utilize this compound in a research setting.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group stands as a central pillar, enabling the efficient and reliable assembly of amino acid chains. Its unique chemical properties have solidified Fmoc-based solid-phase peptide synthesis (SPPS) as the predominant methodology for both research and industrial-scale peptide production. This technical guide provides a comprehensive exploration of the Fmoc protecting group, detailing its mechanism of action, the intricacies of its application in SPPS, and quantitative data to inform experimental design and optimization.

The Chemistry of the Fmoc Group: A Tale of Stability and Selective Lability

The Fmoc group is an amine protecting group characterized by its stability under acidic conditions and its susceptibility to cleavage by mild bases, a property known as base-lability.[1][2] This orthogonality is the key to its success in SPPS, as it allows for the selective deprotection of the N-terminal α-amino group of the growing peptide chain without disturbing the acid-labile protecting groups typically used for reactive amino acid side chains.[2][3]

The introduction of the Fmoc group to an amino acid is typically achieved by reacting the amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[2][4]

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-SPPS is a cyclical process where each cycle results in the addition of a single amino acid to the peptide chain, which is anchored to an insoluble resin support.[5][6] This solid support simplifies the synthesis by allowing for the easy removal of excess reagents and byproducts through filtration and washing.[7]

A typical Fmoc-SPPS cycle consists of three main stages:

-

Fmoc Deprotection: The removal of the N-terminal Fmoc group is the first step in each cycle, exposing a free amine for the subsequent coupling reaction.[8] This is most commonly achieved by treating the resin-bound peptide with a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] The deprotection mechanism proceeds via a β-elimination reaction, initiated by the abstraction of the acidic proton on the fluorene (B118485) ring by the base.[9][10] This generates a dibenzofulvene (DBF) byproduct, which is subsequently scavenged by the secondary amine base to prevent unwanted side reactions.[9] The progress of the deprotection can be monitored in real-time by UV spectroscopy, as the DBF-piperidine adduct has a strong UV absorbance.[11][12]

-

Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated to facilitate the formation of a peptide bond with the newly exposed N-terminal amine of the resin-bound peptide. A variety of coupling reagents are available, each with its own advantages in terms of efficiency and suppression of side reactions like racemization.[10] Common coupling reagents include carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), and aminium/uronium salts like HBTU and HATU.[10][13]

-

Washing: Following the coupling reaction, the resin is thoroughly washed with a solvent such as DMF to remove excess reagents, byproducts, and any unreacted amino acid.[14] This washing step is crucial for ensuring the purity of the final peptide.

This cycle is repeated until the desired peptide sequence is assembled.

Quantitative Data in Fmoc-SPPS

The efficiency of each step in the Fmoc-SPPS cycle is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to Fmoc-SPPS.

| Parameter | Condition | Result | Reference |

| Coupling Yield | Standard Fmoc-SPPS | Typically >99% per cycle | [] |

| Difficult sequences | Can be lower, leading to deletion sequences | [3] | |

| Overall Yield (Theoretical) | 99% yield per step for a 140-mer peptide | 24% | [16] |

| 99.5% yield per step for a 140-mer peptide | 50% | [16] |

Table 1: Typical Coupling and Overall Yields in Fmoc-SPPS. The high efficiency of each coupling step is a major advantage of the Fmoc strategy. However, even small decreases in yield can significantly impact the overall yield of long peptides.

| Deprotection Reagent | Concentration | Half-life of Fmoc removal (t1/2) | Reference |

| Piperidine | 20% in DMF | ~7 seconds | [17] |

| Piperazine + DBU | 5% + 0.5% in DMF | ~12 seconds | [17] |

| Piperazine + DBU | 5% + 1% in DMF | ~7 seconds | [17] |

| 4-Methylpiperidine (4-MP) | 20% in NMP | Similar kinetics to piperidine | [18] |

| Piperazine (PZ) | 6% in NMP | Slower than piperidine | [18] |

Table 2: Kinetics of Fmoc Deprotection. While piperidine is the standard reagent, alternatives like DBU in combination with a scavenger can offer faster deprotection, which can be advantageous for overcoming aggregation-related issues. 4-Methylpiperidine offers similar kinetics to piperidine and is not a controlled substance in some regions.

| Amino Acid | Coupling Reagent | % Racemization (d-product) | Reference |

| Fmoc-L-His(Trt)-OH | DIC/Oxyma | 1.8% | [19] |

| Fmoc-L-Ser(tBu)-OH | HATU/NMM | Noticeable racemization | [19] |

| Fmoc-L-Cys(Trt)-OH | Most reagents | Racemization occurs | [19] |

| Fmoc-L-Cys(Trt)-OH | DIC/Oxyma | Negligible racemization | [19] |

Table 3: Racemization of Amino Acids with Different Coupling Reagents. Racemization is a critical side reaction that can compromise the biological activity of the final peptide. The choice of coupling reagent can significantly impact the extent of racemization, particularly for sensitive amino acids like histidine and cysteine.

Experimental Protocols

Detailed and optimized protocols are essential for successful peptide synthesis. The following sections provide step-by-step methodologies for key experiments in Fmoc-SPPS.

Manual Solid-Phase Peptide Synthesis of a Model Peptide

This protocol outlines the manual synthesis of a generic peptide on a 0.1 mmol scale.

1. Resin Swelling:

-

Weigh 300 mg of the appropriate Fmoc-amino acid-loaded resin (e.g., Wang or Rink Amide resin) into a PolyPrep chromatography column.[1]

-

Add DMF to the resin and allow it to swell for 1 hour with occasional agitation.[1]

-

Drain the DMF using a flow of nitrogen gas.[1]

2. Fmoc Deprotection:

-

Add 8 mL of 20% (v/v) piperidine in DMF to the resin.[1]

-

Rock the mixture for 1 hour.[1] A shorter deprotection time of 5-15 minutes is also commonly used.[4]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5 x 10 mL).[4]

3. Amino Acid Coupling (using HCTU):

-

In a separate vial, dissolve the next Fmoc-amino acid (5 equivalents) and HCTU (4.5 equivalents) in 20% 2,4,6-collidine in DMF.[1]

-

Add the activated amino acid solution to the resin.

-

Mix for approximately 15 minutes.[1] Longer coupling times (1-12 hours) may be necessary for longer peptides.[1]

-

Drain the coupling solution.

-

Wash the resin with DMF (3x).[1]

4. Repeat Cycle:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.

1. Resin Preparation:

-

After the final coupling step, perform a final Fmoc deprotection (if the N-terminus should be free).

-

Wash the resin with DMF and then with dichloromethane (B109758) (DCM).

-

Dry the resin under vacuum.

2. Cleavage Cocktail Preparation:

-

The composition of the cleavage cocktail depends on the amino acid sequence. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[2]

-

For peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, scavengers such as 1,2-ethanedithiol (B43112) (EDT) should be added. A common cocktail is TFA/Water/EDT/TIS (94:2.5:2.5:1).[20]

3. Cleavage Reaction:

-

Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-3 hours.[2]

-

Filter the cleavage mixture to separate the resin.

-

Wash the resin with a small amount of fresh TFA.

4. Peptide Precipitation and Isolation:

-

Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

Visualizing the Process: Workflows and Mechanisms

Diagrams generated using the DOT language provide a clear visual representation of the complex processes in Fmoc-SPPS.

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. bachem.com [bachem.com]

- 10. peptide.com [peptide.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Making sure you're not a bot! [mostwiedzy.pl]

- 13. chempep.com [chempep.com]

- 14. peptide.com [peptide.com]

- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Ala-Ala Dipeptide Sequence in Proteins

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Alanine-Alanine (Ala-Ala) dipeptide, a seemingly simple motif, holds significant implications for protein structure, stability, and therapeutic application. Its unique physicochemical properties, stemming from the small, non-polar methyl side chain of alanine (B10760859), contribute to a high propensity for α-helix formation and overall protein stability. In the realm of drug development, the Ala-Ala sequence has emerged as a superior linker in antibody-drug conjugates (ADCs), facilitating high drug loading with minimal aggregation. This guide provides a comprehensive technical overview of the Ala-Ala dipeptide, summarizing its core properties, role in protein science, and significance in pharmacology. It includes detailed experimental protocols for its synthesis and analysis, quantitative data summaries, and visualizations of relevant workflows and concepts to provide a practical resource for laboratory and clinical research.

Core Physicochemical and Structural Properties

Alanine is the second simplest proteinogenic amino acid, characterized by a single methyl group as its side chain. This simplicity is deceptive, as it imbues the Ala-Ala dipeptide with distinct and influential properties.

1.1. Physicochemical Characteristics

The fundamental properties of L-Alanyl-L-alanine and the related L-Alanyl-L-alanyl-L-alanine tripeptide are summarized below. These values are critical for computational modeling, synthesis, and purification processes.

| Property | L-Alanyl-L-alanine (Ala-Ala) | L-Alanyl-L-alanyl-L-alanine (Ala-Ala-Ala) | Source |

| Molecular Formula | C6H12N2O3 | C9H17N3O4 | [1][2] |

| Molecular Weight | 160.17 g/mol | 231.25 g/mol | [2] |

| XLogP3 | -3.3 | -4.7 | [1][2] |

| Hydrogen Bond Donors | 3 | 4 | [1][2] |

| Hydrogen Bond Acceptors | 4 | 5 | [1][2] |

| Isoelectric Point (pI) | 6.01 | Not specified | [3] |

| pKa (α-COOH) | 2.35 (for Alanine) | Not specified | [3] |

| pKa (α-NH₃⁺) | 9.87 (for Alanine) | Not specified | [3] |

1.2. Structural Significance: The Helix Propensity of Alanine

Alanine exhibits a high propensity for forming α-helical structures within proteins.[4] This is attributed to its small, non-polar side chain, which does not cause steric hindrance and packs efficiently within the compact helical fold.[3] The small side chain also allows water to interact with and stabilize the peptide backbone carbonyl groups in a helix.[4] Replacing alanine with glycine (B1666218), which has a more flexible backbone, often disrupts helical structures and leads to a less structured, more disordered protein conformation.[5]

Studies on mutants of the protein barnase have quantified the stabilizing effect of alanine within an α-helix compared to glycine. At internal positions, an alanine residue stabilizes a helix by 0.4 to 2 kcal/mol relative to a glycine residue.[6] This stabilizing effect correlates with the change in solvent-accessible hydrophobic surface area upon mutation.[6]

Role in Drug Development: A Superior Linker for Antibody-Drug Conjugates (ADCs)

A critical application of the Ala-Ala dipeptide is in the design of linkers for ADCs. The linker connects a monoclonal antibody to a potent cytotoxic payload, and its chemistry is crucial for the ADC's stability and efficacy. Dipeptide linkers are designed to be stable in systemic circulation and selectively cleaved by lysosomal proteases, such as Cathepsin B, upon internalization into a target cancer cell.[7]

A systematic study comparing 30 different dipeptide-linker combinations identified Ala-Ala as a superior choice.[7] ADCs constructed with an Ala-Ala linker demonstrated the ability to carry a high drug-to-antibody ratio (DAR) of 10 while exhibiting remarkably low aggregation, a common problem that can compromise ADC stability and efficacy.[7]

| Dipeptide Linker | Aggregation (%) at DAR 10 | Source |

| Ala-Ala | 2.3 | [7] |

| Val-Ala | 12.9 | [7] |

| Val-Cit | 21.5 | [7] |

This low aggregation is counterintuitive, as it does not directly correlate with common in silico predictors like cLogP or Polar Surface Area (PSA), highlighting the unique empirical advantages of the Ala-Ala sequence in this context.[7]

References

- 1. Ala-Ala-Ala | C9H17N3O4 | CID 5478845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Alanyl-L-alanine | C6H12N2O3 | CID 5484352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jpt.com [jpt.com]

- 4. Alanine is helix-stabilizing in both template-nucleated and standard peptide helices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. letstalkacademy.com [letstalkacademy.com]

- 6. Effect of alanine versus glycine in alpha-helices on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fmoc-Ala-Ala-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the cornerstone of modern peptide synthesis. This methodology allows for the efficient and stepwise assembly of amino acids to create peptides of varying lengths and complexities. While the sequential addition of single amino acids is the standard approach, the use of pre-formed Fmoc-dipeptides, such as Fmoc-Ala-Ala-OH, presents a strategic alternative, particularly in the synthesis of sequences prone to aggregation and other challenging couplings. This is especially relevant for alanine-rich peptides, which have a high propensity to form secondary structures on the solid support, leading to incomplete reactions and lower purity of the final product.

The incorporation of this compound can potentially mitigate these issues by adding two residues in a single coupling step, which can disrupt the formation of stable secondary structures on the resin. This application note provides detailed protocols for the use of this compound in SPPS, discusses its advantages in the context of synthesizing difficult sequences like those found in amyloid-beta (Aβ) peptides, and presents quantitative data to guide its application.

Data Presentation: Quantitative Analysis of Coupling Strategies

The use of this compound is particularly advantageous in sequences containing consecutive alanine (B10760859) residues, which are known to cause aggregation during SPPS. While direct comparative studies with extensive quantitative data are not abundant in publicly available literature, the following tables summarize expected outcomes based on established principles of peptide chemistry.

Table 1: Comparison of Stepwise vs. Dipeptide Coupling for a Hypothetical Alanine-Rich Sequence

| Parameter | Stepwise Fmoc-Ala-OH Coupling (x2) | This compound Coupling (x1) | Notes |

| Number of Coupling Cycles | 2 | 1 | Reduces synthesis time and reagent consumption. |

| Number of Deprotection Cycles | 2 | 1 | Fewer exposures to piperidine (B6355638) can be beneficial for sensitive sequences. |

| Potential for Aggregation | Higher | Lower | Bypassing the single alanine addition can disrupt secondary structure formation. |

| Crude Purity (Expected) | Lower for aggregating sequences | Higher for aggregating sequences | Reduced deletion and truncation products due to more efficient coupling. |

| Overall Yield (Expected) | Variable, lower in difficult sequences | Potentially higher in difficult sequences | Fewer reaction steps and improved coupling efficiency can lead to higher yields. |

Table 2: Recommended Coupling Reagents and Conditions

| Coupling Reagent | Equivalents (vs. Amine) | Activation Time | Coupling Time | Recommended for |

| HBTU/DIPEA | 3.0 / 6.0 | 2-5 min | 30-60 min | Standard couplings. |

| HATU/DIPEA | 3.0 / 6.0 | 2-5 min | 20-45 min | Fast and efficient, good for difficult couplings. |

| DIC/Oxyma | 3.0 / 3.0 | In situ | 60-120 min | Reduced risk of racemization. |

Experimental Protocols

The following protocols provide a framework for the synthesis of an alanine-containing peptide. Protocol 1 details the standard stepwise addition of Fmoc-Ala-OH, while Protocol 2 describes the incorporation of this compound. The synthesis of a fragment of the Amyloid Beta peptide (Aβ 19-22: Phe-Phe-Ala-Glu) is used as an illustrative example.

Protocol 1: Stepwise Synthesis of Aβ(19-22) Fragment using Fmoc-Ala-OH

This protocol outlines the manual synthesis on a 0.1 mmol scale using a pre-loaded Fmoc-Glu(OtBu)-Wang resin.

1. Resin Preparation:

-

Swell 200 mg of Fmoc-Glu(OtBu)-Wang resin (0.5 mmol/g) in 5 mL of N,N-dimethylformamide (DMF) for 30 minutes in a fritted syringe.

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 5 mL of 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of Fmoc-Ala-OH:

-

In a separate vial, dissolve Fmoc-Ala-OH (93.4 mg, 0.3 mmol), HBTU (113.7 mg, 0.3 mmol), and DIPEA (104.5 µL, 0.6 mmol) in 3 mL of DMF.

-

Allow the mixture to pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1 hour at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

-

Perform a Kaiser test to ensure complete coupling (ninhydrin negative).

4. Subsequent Couplings (Fmoc-Phe-OH):

-

Repeat the Fmoc deprotection (Step 2).

-

Couple the next amino acid, Fmoc-Phe-OH (116.2 mg, 0.3 mmol), using the same activation and coupling procedure as in Step 3.

-

Repeat for the second Fmoc-Phe-OH coupling.

5. Final Deprotection and Cleavage:

-

After the final coupling, perform a final Fmoc deprotection (Step 2).

-

Wash the resin with dichloromethane (B109758) (DCM) (3 x 5 mL) and dry under vacuum.

-

Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

-

Add 5 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

-

Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether to precipitate the peptide.

-

Centrifuge, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

Protocol 2: Synthesis of Aβ(19-22) Fragment using this compound

This protocol demonstrates the incorporation of the dipeptide into the sequence.

1. Resin Preparation and First Amino Acid Coupling:

-

Follow steps 1, 2, and 3 from Protocol 1 to couple the first Fmoc-Phe-OH to the deprotected Glu(OtBu)-resin.

2. Fmoc Deprotection:

-

Perform Fmoc deprotection as described in Step 2 of Protocol 1.

3. Coupling of this compound:

-

In a separate vial, dissolve this compound (114.7 mg, 0.3 mmol), HATU (114.1 mg, 0.3 mmol), and DIPEA (104.5 µL, 0.6 mmol) in 3 mL of DMF.

-

Allow the mixture to pre-activate for 2 minutes.

-

Add the activated dipeptide solution to the resin.

-

Agitate for 1.5 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

-

Perform a Kaiser test to confirm complete coupling.

4. Final Coupling, Deprotection, and Cleavage:

-

Proceed with the final Fmoc-Phe-OH coupling, final deprotection, and cleavage as described in Protocol 1.

Mandatory Visualizations

Caption: Workflow for SPPS incorporating this compound.

Application Notes and Protocols: Coupling Fmoc-Ala-Ala-OH to Rink Amide Resin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the efficient synthesis of custom peptides.[1][2] A critical step in SPPS is the initial loading of the first amino acid or peptide fragment onto a solid support, such as the widely used Rink Amide resin for the synthesis of C-terminal peptide amides.[3][4] This document provides a detailed protocol for the coupling of the dipeptide Fmoc-Ala-Ala-OH to Rink Amide resin, a common step in the synthesis of peptides containing alanine (B10760859) repeats. The protocol outlines the necessary reagents, equipment, and step-by-step procedures to ensure efficient and successful coupling.

Principle of the Method

The coupling of this compound to Rink Amide resin follows the fundamental principles of Fmoc-based SPPS. The process begins with the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the Rink Amide resin to expose a primary amine. Subsequently, the carboxylic acid of the dipeptide this compound is activated using a suitable coupling reagent. The activated dipeptide then reacts with the free amine on the resin to form a stable amide bond. Each step is followed by thorough washing to remove excess reagents and by-products, ensuring the purity of the final peptide.[1][5]

Experimental Workflow

Figure 1: Experimental workflow for coupling this compound to Rink Amide resin.

Materials and Reagents

Resin and Dipeptide

| Component | Supplier Recommendation |

| Rink Amide Resin (100-200 mesh) | Novabiochem® or equivalent |

| This compound | Commercially available |

Solvents and Reagents

| Component | Grade | Purpose |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Resin swelling, washing, reaction solvent |

| Dichloromethane (DCM) | Reagent grade | Washing |

| Methanol (B129727) (MeOH) | Reagent grade | Washing |

| Piperidine | Reagent grade | Fmoc deprotection |

| N,N'-Diisopropylcarbodiimide (DIC) | Reagent grade | Coupling agent |

| Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) | Reagent grade | Coupling additive |

| Acetic Anhydride | Reagent grade | Capping agent (optional) |

| Pyridine (B92270) | Reagent grade | Capping base (optional) |

| N,N-Diisopropylethylamine (DIPEA) | Reagent grade | Base for activation/coupling |

Quantitative Data Summary

The following table summarizes the typical quantities and concentrations used in the coupling protocol. Note that these may be scaled as needed based on the synthesis scale.

| Parameter | Value | Reference |

| Resin Swelling | ||

| DMF Volume | ~10 mL per gram of resin | [5] |

| Swelling Time | 10 - 15 minutes | [5] |

| Fmoc Deprotection | ||

| Deprotection Solution | 20% (v/v) Piperidine in DMF | [6] |

| Treatment Time | 20 minutes | |

| Dipeptide Activation & Coupling | ||

| This compound | 5 equivalents (relative to resin loading) | |

| DIC | 5 equivalents (relative to resin loading) | [7] |

| OxymaPure® | 5 equivalents (relative to resin loading) | [8] |

| Reaction Time | 1 - 6 hours | |

| Optional Capping | ||

| Capping Solution | Acetic Anhydride:Pyridine (3:2 ratio) | [3] |

| Capping Time | 30 minutes | [3] |

Detailed Experimental Protocol

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes and masses accordingly for different scales.

Resin Preparation and Swelling

-

Weigh out the desired amount of Rink Amide resin (e.g., for a 0.1 mmol scale, use approximately 200 mg of resin with a loading of 0.5 mmol/g).

-

Place the resin in a suitable reaction vessel (e.g., a fritted syringe or a dedicated peptide synthesis vessel).

-

Add approximately 10 mL of DMF per gram of resin to the vessel.[5]

-

Allow the resin to swell at room temperature for at least 15-30 minutes with gentle agitation.[5]

-

After swelling, drain the DMF.

Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the swollen resin. Ensure the resin is fully covered.[6]

-

Agitate the mixture for 20 minutes at room temperature to remove the Fmoc protecting group.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

This compound Activation and Coupling

-

In a separate vial, dissolve 5 equivalents of this compound and 5 equivalents of OxymaPure® relative to the resin loading in a minimal amount of DMF.

-

Add 5 equivalents of DIC to the dipeptide/Oxyma solution.[7]

-

Allow the activation mixture to pre-activate for 5-10 minutes at room temperature.

-

Add the activated dipeptide solution to the deprotected resin.

-

Agitate the reaction mixture for 1-6 hours at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser (ninhydrin) test to check for the presence of free primary amines.[5] A negative Kaiser test indicates a complete coupling reaction.

Washing

-

After the coupling reaction is complete, drain the reaction mixture.

-

Wash the resin thoroughly with DMF (3-5 times).

-

Wash the resin with DCM (3 times) to remove residual DMF and other soluble impurities.

Optional: Capping of Unreacted Amines

To prevent the formation of deletion sequences, any unreacted amino groups on the resin can be capped.[3]

-

Prepare a capping solution of acetic anhydride and pyridine in a 3:2 ratio.[3]

-

Add the capping solution to the resin and agitate for 30 minutes at room temperature.[3]

-

Drain the capping solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally with methanol (3 times) to shrink the resin for drying.

Drying

-

After the final wash, dry the resin under a high vacuum for at least 4 hours or until a constant weight is achieved.[9] The Fmoc-Ala-Ala-Rink Amide resin is now ready for the next step in the peptide synthesis.

Conclusion

This protocol provides a comprehensive guide for the efficient coupling of this compound to Rink Amide resin. Adherence to these procedures, including proper resin preparation, efficient activation and coupling, and thorough washing, is crucial for achieving high coupling efficiency and minimizing side reactions. For peptides with difficult sequences, optimization of coupling reagents and reaction times may be necessary. The successful loading of the initial dipeptide is a critical foundation for the subsequent elongation of the peptide chain in solid-phase peptide synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. digital.csic.es [digital.csic.es]

- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

Application Note and Protocol: Standard Operating Procedure for Fmoc-Ala-Ala-OH Coupling in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the stepwise construction of peptide chains on an insoluble resin support. The Fmoc/tBu strategy is the most widely used approach, employing the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection.[1][2] Fmoc-Ala-Ala-OH is a dipeptide building block used to incorporate an Ala-Ala sequence into a growing peptide chain efficiently.[3][4] This approach can save time and improve purity by reducing the number of individual coupling and deprotection cycles, and can be particularly useful to overcome aggregation issues or difficult couplings associated with specific sequences.[5]

This document provides a detailed standard operating procedure for the efficient coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Quantitative Data Summary: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency, especially for sterically hindered residues or dipeptides. The following table summarizes key parameters for commonly used coupling reagents in Fmoc-SPPS.

| Coupling Reagent/Additive | Reagent Class | Stoichiometry (Equivalents vs. Free Amine) | Typical Coupling Time (min) | Expected Yield/Efficiency | Key Considerations |

| HBTU / DIPEA | Aminium/Uronium Salt | 3 - 5 | 30 - 60 | 98 - 99.5% | Fast and efficient; widely used. Potential for guanidinylation side reaction if used in excess.[6][7] |

| HATU / DIPEA | Aminium/Uronium Salt | 3 - 5 | 20 - 45 | > 99.5% | Highly reactive, excellent for sterically hindered couplings with low racemization. Higher cost.[7][8] |

| DIC / Oxyma Pure | Carbodiimide / Additive | 3 - 5 | 60 - 120 | 95 - 98% | Cost-effective and minimizes racemization. Slower reaction rates compared to aminium salts.[9][10] |

| PyBOP / DIPEA | Phosphonium Salt | 3 - 5 | 30 - 60 | 98 - 99% | Efficient with no risk of guanidinylation. Byproducts can be difficult to remove in solution-phase.[10] |

Note: Equivalents are calculated relative to the loading capacity of the resin. Coupling times and yields are sequence-dependent and may require optimization.

Experimental Protocol: this compound Coupling

This protocol describes a standard manual coupling procedure on a 0.1 mmol scale. All operations should be performed in a fume hood using appropriate personal protective equipment.

Materials and Reagents:

-

Peptide-resin with a free N-terminal amine (e.g., H-Gly-Wang Resin)

-

This compound

-

Coupling Reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide), synthesis grade

-

Washing Solvents: DCM (Dichloromethane), IPA (Isopropanol)

-

Kaiser Test Solutions:

-

Solution A: 0.01 M KCN in pyridine

-

Solution B: Ninhydrin in n-butanol

-

Solution C: Phenol in n-butanol[11]

-

-

Solid-phase synthesis reaction vessel

-

Shaker or bubbler (using Nitrogen)

Procedure:

1. Resin Preparation and Swelling: a. Place the peptide-resin (0.1 mmol) in the reaction vessel. b. Add DMF (5-10 mL per gram of resin) and allow the resin to swell for 30-60 minutes with gentle agitation.[6] c. Drain the DMF.

2. N-terminal Fmoc Deprotection (if applicable): This step is necessary if the starting resin is N-terminally Fmoc-protected. a. Add a solution of 20% piperidine (B6355638) in DMF (5 mL) to the swollen resin. b. Agitate for 5 minutes, then drain the solution. c. Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[1] d. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. This compound Activation and Coupling: a. In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and HBTU (0.39 mmol, 3.9 eq.) in DMF (2-3 mL). b. Add DIPEA (0.8 mmol, 8 eq.) to the mixture.[12] c. Allow the solution to pre-activate for 5-10 minutes at room temperature.[1] d. Add the activated this compound solution to the deprotected and washed resin in the reaction vessel. e. Agitate the mixture for 45-60 minutes at room temperature. For potentially difficult couplings, the reaction time can be extended to 2-3 hours.[6]

4. Post-Coupling Wash: a. Drain the coupling solution from the reaction vessel. b. Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

- DMF (3 x 5 mL)

- DCM (3 x 5 mL)

- DMF (3 x 5 mL)[12]

5. Monitoring Coupling Completion (Kaiser Test): a. Take a small sample of resin beads (5-10 beads) and place them in a small glass test tube. b. Add 2-3 drops each of Kaiser test solutions A, B, and C.[11] c. Heat the test tube at 100-110°C for 5 minutes.[8] d. Interpretation:

- Negative (Complete Coupling): Resin beads and solution remain yellow or colorless.[6]

- Positive (Incomplete Coupling): Resin beads turn dark blue/purple, indicating the presence of unreacted primary amines.[11]

6. Capping (Optional): If the Kaiser test is positive, and a second coupling is not desired, any unreacted amines can be "capped" to prevent the formation of deletion sequences. a. Treat the resin with a solution of 10% acetic anhydride (B1165640) and 10% DIPEA in DMF for 30 minutes. b. Wash the resin as described in step 4.

The resin is now ready for the next Fmoc deprotection and coupling cycle.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution | Monitoring/Verification |

| Positive Kaiser Test (Incomplete Coupling) | Steric hindrance from the dipeptide; Peptide aggregation on resin. | Double Couple: Drain and wash the resin, then repeat the coupling step with fresh reagents.[6] Switch Reagent: Use a more powerful coupling reagent like HATU. Change Solvent: Switch from DMF to NMP or a DMF/DCM mixture to improve solvation.[6] | Perform a Kaiser test after the second coupling. Visually inspect resin for clumping. |

| Low Overall Yield | Incomplete coupling reactions over multiple cycles; Premature cleavage of the peptide from the resin. | Optimize Coupling: Ensure sufficient reagent excess (3-5 eq.) and coupling time. Use a More Stable Linker: 2-Chlorotrityl chloride resin can be used to suppress premature cleavage.[5] | Analyze the final crude peptide by Mass Spectrometry to identify deletion sequences. |

| Peptide Aggregation | Intermolecular hydrogen bonding of growing peptide chains, leading to poor solvation. | Use a Low-Load Resin: Employ resin with a lower substitution level (e.g., 0.3-0.5 mmol/g). Disruptive Solvents: Add chaotropic salts or use solvents like NMP.[5] | Observe resin swelling; poor swelling is an indicator of aggregation.[12] |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the this compound coupling cycle in Solid-Phase Peptide Synthesis.

Caption: Workflow for the SPPS coupling of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. This compound | 87512-31-0 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chempep.com [chempep.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. bachem.com [bachem.com]

- 11. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Fmoc-Ala-Ala-OH